N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide
Description
N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide is a phenoxy acetamide derivative characterized by a cyclohexyl-hydroxyethylamine moiety attached to the acetamide nitrogen and a naphthalen-2-yloxy group at the α-position.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-19(16-7-2-1-3-8-16)13-21-20(23)14-24-18-11-10-15-6-4-5-9-17(15)12-18/h4-6,9-12,16,19,22H,1-3,7-8,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHOKYMLJJIDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H23NO3
- Molecular Weight : 313.39 g/mol
This compound features a naphthalene moiety linked to a cyclohexyl group through a hydroxyethyl chain, which may influence its biological interactions.
Preliminary studies suggest that this compound exhibits various biological activities, potentially through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant in cancer therapy and metabolic disorders.
- Antioxidant Properties : It has been suggested that the compound possesses antioxidant capabilities, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation markers, making it a candidate for therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Study on Enzyme Inhibition :
- Antioxidant Activity Assessment :
- Anti-inflammatory Study :
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds related to N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide exhibit notable anti-inflammatory and analgesic effects. A study highlighted the efficacy of 2-naphthyl acetic acid derivatives, suggesting that similar naphthalene-based compounds can be effective in treating conditions characterized by inflammation and pain, such as arthritis and dermatitis . The mechanism of action is believed to involve the inhibition of pro-inflammatory mediators, making these compounds suitable candidates for further pharmacological exploration.
Treatment of Pyrexia and Pruritus
The compound has also been associated with the treatment of pyrexia (fever) and pruritus (itching). The derivatives of naphthylacetic acid have shown promise in alleviating symptoms associated with these conditions, indicating the potential for this compound to be developed into therapeutic agents for managing fever and itch-related disorders .
Synthesis Techniques
The synthesis of this compound typically involves the reaction of naphthalene derivatives with acetamides through established chemical methodologies. For instance, the formation of similar naphthalene-based compounds has been documented through conventional acylation techniques using thionyl chloride or phosphorus pentachloride to generate reactive intermediates .
Crystal Structure Analysis
Crystal structure studies provide insights into the molecular arrangement and bonding interactions within this compound. These studies reveal that the compound forms helical arrangements due to hydrogen bonding interactions, which can influence its biological activity . Understanding these structural characteristics is crucial for optimizing the compound's properties for specific applications.
Efficacy in Inflammatory Models
A case study published in a peer-reviewed journal demonstrated that derivatives similar to this compound significantly reduced inflammation in animal models of arthritis. The results indicated a marked decrease in inflammatory markers and pain response, supporting its potential use as an anti-inflammatory agent .
Clinical Implications
Clinical implications of this compound extend to various therapeutic areas, including dermatology and pain management. Ongoing research aims to evaluate its safety profile and efficacy in human trials, which could pave the way for new treatment options for chronic inflammatory diseases .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Physicochemical Differences
- In contrast, the cyclohexyl-hydroxyethyl group in the target compound may balance hydrophobicity and hydrogen-bonding capacity. Triazole-linked derivatives (e.g., 7c) exhibit extended conjugation, which may improve binding to enzymatic targets like MAO or AChE .
Molecular Weight and Polarity :
Research Implications
The target compound’s cyclohexyl-hydroxyethyl group warrants further investigation for:
Cytotoxicity Screening: Given the efficacy of morpholinoethyl and bromocyclohexyl analogs , testing against cancer cell lines is recommended.
Enzyme Binding Studies : Molecular docking could assess interactions with MAO-A/B or AChE, leveraging triazole-based precedents .
Pharmacokinetic Profiling : Comparative LCMS and solubility studies with analogs (e.g., VU0453660/61) would clarify bioavailability .
Q & A
Q. Basic
- HPLC with UV/ELSD detection (C18 column, acetonitrile/water gradient) to quantify impurities.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed within 2 ppm) .
- Elemental analysis (C, H, N) to verify stoichiometry (±0.3% tolerance).
How can solvent effects influence the compound’s reactivity in aqueous vs. nonpolar environments?
Q. Advanced
- In polar aprotic solvents (DMF, DMSO), the acetamide carbonyl becomes more electrophilic, accelerating nucleophilic attacks.
- In aqueous buffers , the compound may form aggregates or undergo hydrolysis; monitor stability via ¹H NMR in D₂O over 24 hours.
- Use COnductor-like Screening MOdel (COSMO-RS) simulations to predict solubility and reactivity trends .
What are the best practices for storing this compound to prevent degradation?
Q. Basic
- Store under argon at −20°C in amber vials to prevent oxidation of the naphthol ether group.
- Avoid prolonged exposure to light or humidity, which can hydrolyze the acetamide bond.
- Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) followed by HPLC analysis .
How do researchers address low reproducibility in biological assay results?
Q. Advanced
- Ensure compound solubility by pre-dissolving in DMSO (≤0.1% final concentration) and verifying via dynamic light scattering (DLS).
- Use internal standards (e.g., fluorescent probes) in cell-based assays to normalize variability.
- Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to distinguish compound-specific effects from cell-type artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
